N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-3,7-9,11-12,14H,4-6,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXLUPWWCZPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide, a compound featuring a complex heterocyclic structure, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Structure and Properties
The compound's structure consists of a cyclohexene core linked to a pyridine and pyrazole moiety, which contributes to its diverse pharmacological properties. The molecular formula is , with significant implications for its interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrazole-based compounds, including derivatives similar to this compound. For instance, a study reported that certain pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 12 | E. coli | 134.9 mg/L |
| Compound 12 | S. aureus | 168.7 mg/L |
| Compound 14 | L. monocytogenes | 134.6 mg/L |
The above table illustrates the effectiveness of selected compounds against common bacterial strains, indicating that modifications in the structure significantly impact biological activity .
Molecular docking studies have been employed to elucidate the binding interactions between these compounds and bacterial proteins, specifically focusing on the NDM1 β-lactamase enzyme, which is crucial for antibiotic resistance. The binding affinities were comparable to known antibiotics, suggesting that these derivatives could serve as effective adjuvants or lead compounds for new antibacterial agents .
Antifungal Activity
While the antibacterial properties are notable, studies have shown limited antifungal activity among similar pyrazole compounds. In one study, none of the tested pyrazole derivatives demonstrated significant antifungal effects against various fungal strains, highlighting the selective nature of these compounds' biological activities .
Cytotoxicity and Safety Profile
Assessments of cytotoxicity are critical for determining the safety profile of new compounds. Preliminary investigations into the cytotoxic effects of this compound have indicated variable results depending on cell lines used. Further studies are required to establish a comprehensive safety profile and therapeutic index.
Table 2: Cytotoxicity Data on Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N/A | HeLa | >100 |
| N/A | MCF7 | >100 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Indolinylidene-Isoxazole Scaffolds ()
Three compounds from Jurnal Kimia Sains dan Aplikasi (2020) share functional similarities with the target molecule, particularly in their amide linkages and heterocyclic motifs. Key differences and comparative insights are outlined below:
Key Observations:
- The target compound lacks the indolinylidene and isoxazole motifs present in compounds, which are critical for π-conjugation and hydrogen bonding in kinase inhibition.
- The cyclohexenecarboxamide group in the target compound may confer distinct steric and solubility profiles compared to the acetamide derivatives.
- The target compound’s pKa remains uncharacterized but could differ due to its non-aromatic carboxamide .
Positional Isomer: Pyridin-3-yl vs. Pyridin-4-yl Substitution ()
The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide () is a positional isomer of the target molecule, differing only in the pyridine substitution (3-yl vs. 4-yl). This minor structural variation can significantly alter bioactivity:
- Pyridin-3-yl : May orient the methyl-pyrazole group toward solvent-exposed regions in protein binding pockets, reducing steric clashes.
While direct data for the target compound is unavailable, studies on analogous systems suggest that pyridine ring substitution patterns critically influence selectivity and potency in kinase inhibitors .
Research Findings and Implications
- Compounds : The indolinylidene-acetamide derivatives exhibit pKa values correlating with their substituents (e.g., fluorine lowers pKa). Their activity in cellular assays (implied by metrics 46–48, possibly IC50 or % inhibition) may stem from isoxazole-mediated interactions with ATP-binding sites in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
